molecular formula C19H18N6O2 B15102304 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B15102304
M. Wt: 362.4 g/mol
InChI Key: VSXPSKCWDGMEME-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a tetrazole ring at the 2-position and a 2-methoxyethyl-modified indole group at the N-position (Fig. 1). The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity . The 2-methoxyethyl group on the indole likely improves solubility and pharmacokinetic properties, as seen in structurally related compounds .

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O2/c1-27-12-11-24-10-9-14-16(6-4-8-17(14)24)21-19(26)15-5-2-3-7-18(15)25-13-20-22-23-25/h2-10,13H,11-12H2,1H3,(H,21,26)

InChI Key

VSXPSKCWDGMEME-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The final step involves coupling the indole-tetrazole intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. The benzamide group can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Benzimidazole-Benzamide Derivatives

Compounds like N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide () share the benzamide core but replace the tetrazole with dichlorophenyl and benzimidazole groups. Key differences include:

  • Bioisosteric substitution : The tetrazole in the target compound offers polar interactions akin to carboxylic acids, whereas dichlorophenyl groups in enhance lipophilicity and π-π stacking .
  • Pharmacokinetics : The methoxyethyl group in the target compound may improve aqueous solubility compared to the 2-methylpropyl substituent in .

Table 1: Comparison of Benzimidazole-Benzamide Derivatives

Compound Substituents Key Features Potential Applications
Target compound Tetrazole, 2-methoxyethyl-indole Bioisostere, enhanced solubility Enzyme inhibition, drug delivery
N-[1-(Benzimidazol-2-yl)-...] (E6) Dichlorophenyl, benzimidazole Lipophilic, π-π interactions Antimicrobial agents

Tetrazole-Containing Analogues

The impurity 2-(1H-Tetrazol-1-yl)acetic acid () highlights the versatility of tetrazole in medicinal chemistry. Unlike the target compound, this simpler derivative lacks the benzamide-indole scaffold but demonstrates how tetrazole enhances stability and hydrogen-bonding capacity. The target’s benzamide-tetrazole linkage may confer selective binding to targets like angiotensin II receptors, where tetrazoles are critical .

Methoxyethyl-Modified Compounds

The compound N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[1-(2-methoxyethyl)piperidin-4-yl]benzamide () shares the 2-methoxyethyl group but incorporates it into a piperidine ring. This comparison underscores:

  • Role of methoxyethyl : Both compounds leverage the ether oxygen for solubility and conformational flexibility. However, the indole in the target compound may enable interactions with aromatic residues in binding pockets, unlike the piperidine in .

Triazole/Thiazole Hybrids

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () feature triazole-thiazole systems instead of tetrazole-indole. Key distinctions include:

  • Heterocyclic diversity : Triazole-thiazole systems offer multiple hydrogen-bonding sites, whereas the tetrazole-indole combination provides compact, planar recognition motifs .
  • Synthetic routes : The target compound’s synthesis likely involves indole functionalization followed by benzamide coupling, contrasting with the Cu-catalyzed azide-alkyne cycloaddition used in .

Spectroscopic and Analytical Characterization

The target compound’s structural confirmation would rely on:

  • FTIR : Peaks for tetrazole (N-H stretch ~3400 cm⁻¹), methoxyethyl (C-O-C ~1100 cm⁻¹), and indole (C=N ~1600 cm⁻¹) .
  • NMR : Distinct signals for indole protons (δ 7.0–7.5 ppm), methoxyethyl (δ 3.3–3.7 ppm), and tetrazole (δ 8.5–9.0 ppm) .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This compound, characterized by its unique structural features combining indole and tetrazole moieties, has garnered attention in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula : C20H20N6O2
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : N-[1-(2-methoxyethyl)indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of both indole and tetrazole groups may facilitate binding to specific protein sites, influencing signaling pathways critical in various biological processes.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Gene Expression Regulation : The compound could interact with DNA/RNA, affecting gene expression and protein synthesis.

Biological Activity Studies

Research into the biological activity of this compound has primarily focused on its pharmacological properties. Various studies have indicated its potential efficacy in treating conditions such as cancer and neurological disorders.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve apoptosis induction through receptor-mediated pathways.
  • Neurological Effects : Investigations into the neuroprotective properties of this compound suggest it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Interaction with Ion Channels : Some studies have explored how this compound interacts with ion channels, particularly those involved in pain signaling and neuronal excitability, indicating a role as a modulator of pain perception.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionModulates neurotransmitter systems
Ion Channel ModulationAffects pain signaling pathways

Q & A

Q. Critical Conditions :

  • Strict temperature control (<5°C) during alkylation to prevent byproducts.
  • Anhydrous solvents to avoid hydrolysis of the benzoyl chloride intermediate.
  • Use of high-purity tetrazole derivatives to minimize side reactions.

How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Basic Research Question
Structural validation employs:

  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and confirms stereochemistry. Key metrics include R-factors (<0.05) and electron density maps .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments of indole protons (δ 7.2–7.8 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and tetrazole protons (δ 8.1–8.3 ppm).
    • HRMS : Accurate mass determination (e.g., [M+H]⁺) with <2 ppm error .

Advanced Tip : For ambiguous NOE (Nuclear Overhauser Effect) signals, dynamic NMR at variable temperatures clarifies conformational flexibility .

What strategies resolve contradictory biological activity data across assays (e.g., receptor binding vs. cellular efficacy)?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Differences in cell membrane permeability or off-target effects.
  • Metabolic Instability : Rapid degradation in cellular models but not in receptor-binding assays.

Q. Methodological Solutions :

Orthogonal Assays : Validate receptor binding (SPR/Biacore) with cellular efficacy (e.g., cAMP inhibition in HEK293 cells).

Stability Studies : Use LC-MS to monitor compound integrity in assay media over time.

Structural Analog Comparison : Test derivatives lacking the tetrazole group to isolate pharmacophore contributions .

How can computational modeling predict the pharmacodynamic profile of this compound?

Advanced Research Question
Stepwise Approach :

Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., purinoreceptors). Prioritize poses with ΔG < −8 kcal/mol.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

QSAR Analysis : Corrogate electronic parameters (HOMO/LUMO) of the methoxyethyl group with activity data .

Validation : Cross-check predicted binding sites with mutagenesis studies (e.g., Ala-scanning of receptor residues).

What are the challenges in optimizing synthetic yield while maintaining enantiomeric purity?

Advanced Research Question
Key Challenges :

  • Racemization during indole alkylation due to basic conditions.
  • Tetrazole ring instability under high-temperature purification.

Q. Solutions :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric alkylation (ee > 95%).
  • Low-Temperature Chromatography : Purify intermediates at 4°C to prevent degradation.
  • In-line Analytics : Monitor reaction progress via FTIR for real-time adjustment .

How does the electronic nature of the tetrazole moiety influence biological activity?

Advanced Research Question
The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability.

  • Electron-Withdrawing Effect : Increases binding affinity to cationic residues (e.g., Arg/Lys) in receptors.
  • Tautomerism : The 1H-tetrazole form dominates at physiological pH, promoting hydrogen bonding.

Q. Experimental Validation :

  • Replace tetrazole with carboxylate and compare IC₅₀ values in receptor assays.
  • Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces .

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